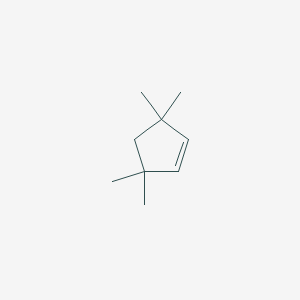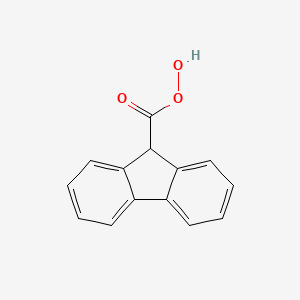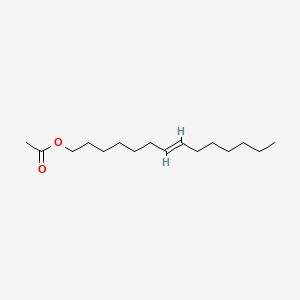
(E)-Tetradec-7-enyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Tetradec-7-enyl acetate is an organic compound belonging to the class of esters. It is characterized by a long aliphatic chain with a double bond in the E-configuration and an acetate functional group. This compound is commonly found in nature, particularly in the pheromones of certain insects, where it plays a crucial role in communication and mating behaviors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Tetradec-7-enyl acetate typically involves the esterification of (E)-Tetradec-7-en-1-ol with acetic acid or acetic anhydride. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:
Reactants: (E)-Tetradec-7-en-1-ol and acetic acid or acetic anhydride.
Catalyst: Sulfuric acid or p-toluenesulfonic acid.
Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts can also be employed to facilitate the esterification process and allow for catalyst recovery and reuse.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-Tetradec-7-enyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (E)-Tetradec-7-en-1-ol and acetic acid in the presence of a strong acid or base.
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: (E)-Tetradec-7-en-1-ol and acetic acid.
Oxidation: Epoxides or diols.
Reduction: (E)-Tetradec-7-en-1-ol.
Applications De Recherche Scientifique
(E)-Tetradec-7-enyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its role in insect pheromones and its potential use in pest control strategies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of pheromone-based treatments.
Industry: It is used in the formulation of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of (E)-Tetradec-7-enyl acetate in biological systems involves its interaction with specific receptors in the olfactory system of insects. The acetate group and the double bond in the aliphatic chain are crucial for its recognition and binding to these receptors, triggering behavioral responses such as attraction or mating.
Comparaison Avec Des Composés Similaires
(E)-Tetradec-7-enyl acetate can be compared with other similar compounds such as:
(Z)-Tetradec-7-enyl acetate: The Z-configuration of the double bond results in different olfactory properties and biological activities.
Tetradecyl acetate: Lacks the double bond, leading to different chemical reactivity and biological functions.
Hexadecyl acetate: A longer aliphatic chain, which affects its volatility and interaction with biological receptors.
The uniqueness of this compound lies in its specific double bond configuration and acetate functional group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
28540-79-6 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
[(E)-tetradec-7-enyl] acetate |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h8-9H,3-7,10-15H2,1-2H3/b9-8+ |
Clé InChI |
UEZQOSGCHCNWOE-CMDGGOBGSA-N |
SMILES isomérique |
CCCCCC/C=C/CCCCCCOC(=O)C |
SMILES canonique |
CCCCCCC=CCCCCCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


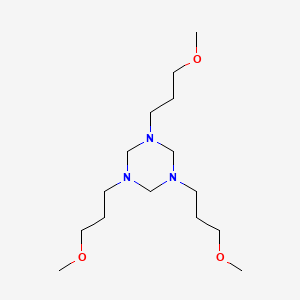
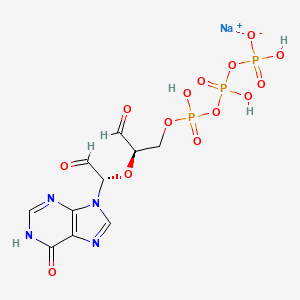
![4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride](/img/structure/B13832489.png)
![6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one](/img/structure/B13832494.png)
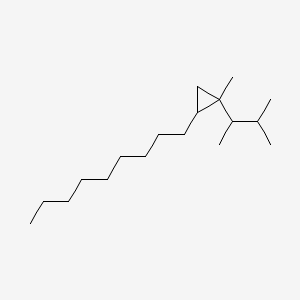
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B13832500.png)
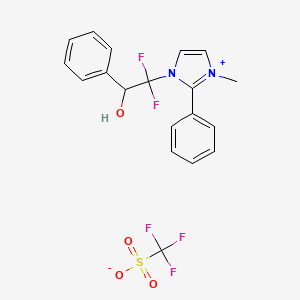
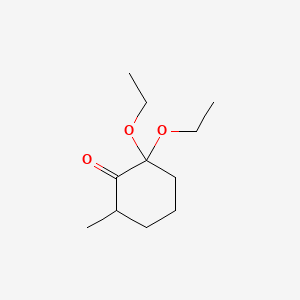
![(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B13832526.png)
![3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide](/img/structure/B13832532.png)
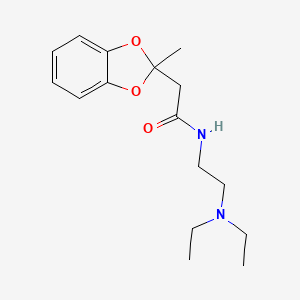
![(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13832538.png)
